molecular formula C11H14Cl3N3Zn B1209686 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate CAS No. 52572-38-0

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate

Cat. No.: B1209686
CAS No.: 52572-38-0
M. Wt: 360 g/mol
InChI Key: ZGNCICICEFKVNL-UHFFFAOYSA-K
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Description

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate is an organometallic salt with the molecular formula C11H14N3ZnCl3 and a molecular weight of 359.99 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a methyl group and a pyrrolidinyl group. The presence of the trichlorozincate anion adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate typically involves the diazotization of 3-Methyl-4-(1-pyrrolidinyl)aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The resulting diazonium salt is then treated with zinc chloride to yield the trichlorozincate complex .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis process, ensuring precise control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative

Common Reagents and Conditions

Major Products Formed

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

    Aniline Derivatives: Resulting from reduction reactions

Scientific Research Applications

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of azo dyes and other aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving diazonium compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate involves the diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds, which are crucial in the formation of azo dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate is unique due to the combination of the methyl and pyrrolidinyl groups on the benzene ring, along with the trichlorozincate anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3.3ClH.Zn/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCICICEFKVNL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52572-38-0
Record name Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52572-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate
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